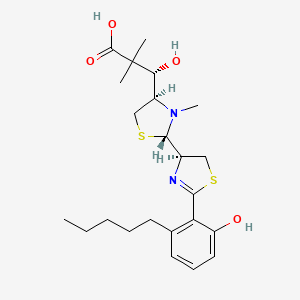![molecular formula C6H11BrN2 B11826410 1-{5-Bromo-3-azabicyclo[3.1.0]hexan-1-yl}methanamine](/img/structure/B11826410.png)
1-{5-Bromo-3-azabicyclo[3.1.0]hexan-1-yl}methanamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-{5-Bromo-3-azabicyclo[3.1.0]hexan-1-yl}methanamine is a compound that belongs to the class of 3-azabicyclo[3.1.0]hexane derivatives. These compounds are known for their unique bicyclic structure, which includes a nitrogen atom within the ring system. This structural feature makes them interesting for various applications in medicinal chemistry and organic synthesis.
Vorbereitungsmethoden
The synthesis of 1-{5-Bromo-3-azabicyclo[3.1.0]hexan-1-yl}methanamine can be achieved through several methods. One common approach involves the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones . This method provides high yields and diastereoselectivities, making it a practical route for the synthesis of 3-azabicyclo[3.1.0]hexane derivatives. Another method involves the annulation of a new cycle to an existing pyrrole or cyclopropane ring . Industrial production methods typically involve large-scale cyclopropanation reactions using readily available starting materials and efficient catalytic systems.
Analyse Chemischer Reaktionen
1-{5-Bromo-3-azabicyclo[3.1.0]hexan-1-yl}methanamine undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include transition metal catalysts, oxidizing agents, and reducing agents. For example, the compound can undergo oxidative cyclopropanation using a copper catalyst . The major products formed from these reactions depend on the specific conditions and reagents used. For instance, guanidyl modification of the 1-azabicyclo[3.1.0]hexane ring can enhance its biological activity .
Wissenschaftliche Forschungsanwendungen
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology and medicine, derivatives of 3-azabicyclo[3.1.0]hexane are studied for their potential as antiviral, antibacterial, and antitumor agents . For example, ficellomycin, which contains a similar ring structure, exhibits biological activities against bacteria, fungi, and tumors through DNA alkylation . Additionally, 3-azabicyclo[3.1.0]hexane derivatives are being explored for their potential use in treating neurological and neurodegenerative diseases .
Wirkmechanismus
The mechanism of action of 1-{5-Bromo-3-azabicyclo[3.1.0]hexan-1-yl}methanamine involves its interaction with specific molecular targets and pathways. The compound’s unique bicyclic structure allows it to interact with biological macromolecules, such as enzymes and receptors. For example, the guanidyl modification of the 1-azabicyclo[3.1.0]hexane ring is essential for its biological activity against bacteria, fungi, and tumors . The compound can also inhibit specific enzymes, such as monoacylglycerol lipase and MAP3K12 kinase, which are involved in various biological pathways .
Vergleich Mit ähnlichen Verbindungen
1-{5-Bromo-3-azabicyclo[3.1.0]hexan-1-yl}methanamine can be compared with other similar compounds, such as ficellomycin, azinomycins, and vazabitide A . These compounds also contain the 1-azabicyclo[3.1.0]hexane ring structure and exhibit similar biological activities. the presence of the bromine atom in this compound may confer unique properties, such as increased reactivity and specificity towards certain biological targets. This uniqueness makes it a valuable compound for further research and development in medicinal chemistry.
Eigenschaften
Molekularformel |
C6H11BrN2 |
|---|---|
Molekulargewicht |
191.07 g/mol |
IUPAC-Name |
(5-bromo-3-azabicyclo[3.1.0]hexan-1-yl)methanamine |
InChI |
InChI=1S/C6H11BrN2/c7-6-1-5(6,2-8)3-9-4-6/h9H,1-4,8H2 |
InChI-Schlüssel |
DNACQOXPDUBLLI-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(C1(CNC2)Br)CN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



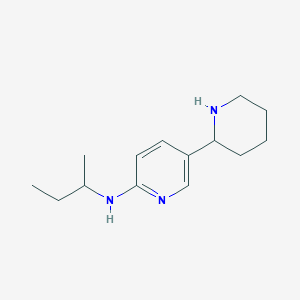
![(R)-1-phenylethan-1-aminium (1S,5R,6R)-6-hydroxybicyclo[3.2.0]hept-2-ene-6-sulfonate](/img/structure/B11826345.png)

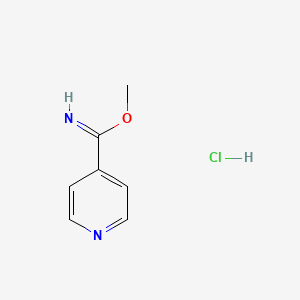

![5-Chloro-3-(4-nitrobenzenesulfonyl)-3-azabicyclo[3.1.0]hexane-1-carbaldehyde](/img/structure/B11826370.png)

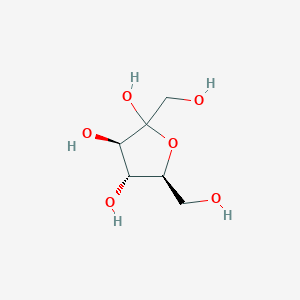
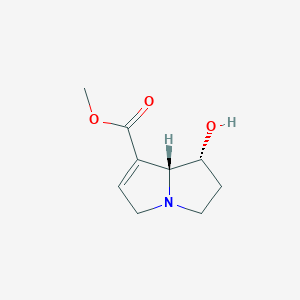
![(4aR,7R,9aS)-7-methyl-3,4,7,9a-tetrahydro-1H,5H-azirino[1,2-a]pyrano[4,3-b]pyridine](/img/structure/B11826396.png)
![7-(tert-Butyl)-4-chloro-5-iodo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11826403.png)
